molecular formula C10H7Br2NO2 B6301629 Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate CAS No. 1804892-46-3

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate

Cat. No.: B6301629
CAS No.: 1804892-46-3
M. Wt: 332.98 g/mol
InChI Key: JPVUPQYZPWFAHH-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is a brominated aromatic ester featuring a cyano group at the para position of the phenyl ring and bromine atoms at the meta positions. Its structure combines electron-withdrawing substituents (Br, CN) with an ester functional group, rendering it a versatile intermediate in synthetic organic chemistry, particularly for designing bioactive molecules or functional materials.

Properties

IUPAC Name

methyl 2-(3,5-dibromo-4-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUPQYZPWFAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-cyanophenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and cyano groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Hydroxyl vs. Cyano Substituents

The hydroxyl analog, Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3), shares the bromine and ester groups but replaces the cyano group with a hydroxyl moiety. Key differences include:

Property Methyl 2-(3,5-Dibromo-4-cyanophenyl)acetate (Target) Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate (Analog)
Substituent 4-CN 4-OH
Hydrogen Bonding No H-bond donors (CN is non-polar) 1 H-bond donor (OH)
XLogP3 Estimated >3.0 (higher lipophilicity) 2.7
Reactivity CN may undergo hydrolysis to COOH or participate in nucleophilic addition OH can act as a leaving group or engage in H-bonding
Applications Potential nitrile-based synthesis (e.g., amides) Pharmaceutical intermediates, crystal engineering

In contrast, the hydroxyl analog’s H-bonding capability may favor solubility in polar solvents and crystal packing .

Brominated Phenyl Acetate Derivatives

highlights ethyl esters with brominated phenyl groups, such as Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound D). While these compounds feature bromine and ester groups, their substitution patterns and additional functionalities (e.g., imidazole rings) differ significantly:

Property This compound Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate
Aromatic Core Monocyclic phenyl Bicyclic (imidazole + phenyl)
Substituents 3,5-Br, 4-CN 4-Br, 2-phenyl, imidazole
Functionality Ester + CN Ester + imidazole (basic N-heterocycle)
Potential Use Synthetic intermediate Anticancer or antimicrobial agents (imidazole derivatives)

The target compound’s simpler structure may facilitate regioselective modifications, whereas imidazole-containing analogs are tailored for biological activity .

Electron-Withdrawing Group Comparisons

Compounds with other electron-withdrawing groups (EWGs), such as Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate (Compound E, ), provide further context:

Property This compound Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate
EWG CN CF3
Electronic Effect Strong π-withdrawing Strong σ- and π-withdrawing
Lipophilicity High (CN) Very high (CF3)
Synthetic Utility Nitrile-specific reactions Stability under acidic/basic conditions

The CF3 group in Compound E offers superior metabolic stability in drug design, whereas the CN group in the target compound enables transformations like hydrolysis to carboxylic acids .

Reactivity in Ester-Based Reactions

discusses methyl esters in Horner–Wadsworth–Emmons (HWE) reactions. Key comparisons include:

Property This compound Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()
Reactivity Standard ester hydrolysis/alkylation HWE reagent for α,β-unsaturated esters
Substituent Effects EWGs may slow ester hydrolysis Phosphoryl group enhances leaving-group ability
Stereoselectivity Limited data High E/Z selectivity in HWE reactions

The bromine and cyano groups in the target compound may sterically or electronically modulate its reactivity in ester-specific transformations.

Research Findings and Implications

  • Crystallography : Bromine’s heavy-atom effect aids in X-ray crystallography (e.g., SHELX refinement), as seen in analogs like the hydroxyl derivative .
  • Synthetic Versatility : The CN group offers pathways to amides or carboxylic acids, while bromines enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate, also known as 3,5-dibromo-4-cyano-benzeneacetic acid methyl ester or P30126, is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C11H7Br2NO2
  • Molecular Weight : 344.98 g/mol
  • Physical State : White or light yellow powder
  • Melting Point : 153-155°C
  • Solubility : Insoluble in water, soluble in nonpolar solvents (e.g., ethyl acetate, chloroform)

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi and protozoa. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Pathogen TypeActivity Level
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate
FungiHigh
ProtozoaModerate

Anti-inflammatory and Analgesic Effects

Research has shown that this compound exhibits anti-inflammatory and analgesic properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation pathways. These effects may be beneficial in developing new therapeutic agents for conditions like arthritis and other inflammatory diseases.

Herbicidal Activity

In agricultural applications, this compound has been used as an herbicide. Its mode of action likely involves interference with plant growth processes, although specific pathways remain to be fully elucidated.

Toxicity and Safety

Despite its beneficial biological activities, the compound poses certain toxicity risks. It has been identified as toxic to aquatic organisms and can cause skin irritation upon contact. In laboratory studies, it has shown teratogenic effects in animal models, indicating potential risks during pregnancy.

Toxicity AspectFindings
Aquatic ToxicityHigh
Skin IrritationModerate
Teratogenic EffectsConfirmed in Animal Models

Research Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
  • Anti-inflammatory Mechanism Investigation : In vitro experiments demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages by approximately 50%, suggesting a strong anti-inflammatory effect.
  • Herbicidal Effectiveness Trial : Field trials showed that application of this compound at a concentration of 200 g/ha effectively controlled weed growth without significant harm to crop yields.

Future Directions

Ongoing research is focusing on:

  • Elucidating the precise mechanisms underlying its antimicrobial and anti-inflammatory activities.
  • Exploring its potential as a lead compound for new drug development.
  • Assessing environmental impacts and developing safer derivatives with reduced toxicity.

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